Estrone-16,16-D2
Overview
Description
Molecular Structure Analysis
The molecular formula of Estrone-16,16-D2 is C18 2H2 H20 O2 . The molecular weight is 272.38 .Physical And Chemical Properties Analysis
Estrone-16,16-D2 is a white solid . It has a melting point of 247 - 250°C (dec.) . It is soluble in DMSO (Slightly), Methanol (Sparingly) .Scientific Research Applications
Photocatalytic Removal in Water and Wastewater
Estrone, including derivatives like Estrone-16,16-D2, is a type of natural hormone estrogen. It's classified as an endocrine-disrupting compound (EDC) and is present in trace levels in water, impacting human and wildlife endocrine systems. Photocatalysis has been studied as a method to degrade or remove estrone in water. Key factors affecting this process include the catalyst load, radiation wavelength, pH, and water purity. In ultra-pure water, higher removal rates are achieved, and modified catalysts can improve efficiency (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).
Molecular Structure and Biological Properties
The molecular structure of compounds like 16,16-dimethyl-D-homo-B-nor-9β analogs of steroid estrogens, which are closely related to Estrone-16,16-D2, has been analyzed. These compounds have shown significant biological properties, such as cardioprotective activity without uterotropic effects. This indicates potential medical applications and provides insights into their biological interactions (Morozkina, Starova, Selivanov, & Shavva, 2011).
Estrogen Receptor Regulation
Studies have demonstrated that compounds like 16 alpha-hydroxyestrone (16OHE1), a metabolite of estradiol, can bind to estrogen receptors with varying affinity. They can exhibit prolonged bioactivity and have been implicated in estrogen-dependent diseases. This highlights the importance of Estrone-16,16-D2 in understanding the dynamics of estrogen receptor regulation and its potential role in pathophysiological conditions (Lustig, Mobbs, Bradlow, McEwen, & Pfaff, 1989).
Ligand Binding Specificity
Research has compared the ligand binding specificity of estrogen receptors, with focus on compounds like Estrone-16,16-D2. These studies help in understanding how various estrogenic substances interact with estrogen receptors, influencing both physiological processes and the development of targeted therapies (Kuiper, Carlsson, Grandien, Enmark, Ha Ggblad, Nilsson, & Gustafsson, 1997).
Covalent Binding and Intracellular Localization
The covalent binding of estrogen metabolites like 16 alpha-hydroxyestrone to estrogen receptors in breast cancer cells has been explored. This research is crucial in understanding the cellular mechanisms of estrogen action and its implications in diseases like breast cancer (Swaneck & Fishman, 1988).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-XIMAIENTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629253 | |
Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone-16,16-D2 | |
CAS RN |
56588-58-0 | |
Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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